N-Palmitoyldaunomycin
Description
N-Palmitoyldaunomycin is a semi-synthetic anthracycline derivative designed to enhance the therapeutic profile of its parent compound, daunorubicin. By conjugating a palmitoyl group to the daunosamine moiety of daunorubicin, this modification aims to improve lipophilicity, thereby altering pharmacokinetic properties such as tissue distribution and half-life . This compound seeks to mitigate these adverse effects while retaining antitumor efficacy, positioning it as a candidate for leukemia and lymphoma therapies .
Properties
CAS No. |
70655-78-6 |
|---|---|
Molecular Formula |
C43H59NO11 |
Molecular Weight |
765.9 g/mol |
IUPAC Name |
N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]hexadecanamide |
InChI |
InChI=1S/C43H59NO11/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-32(46)44-29-22-33(54-25(2)38(29)47)55-31-24-43(52,26(3)45)23-28-35(31)42(51)37-36(40(28)49)39(48)27-19-18-20-30(53-4)34(27)41(37)50/h18-20,25,29,31,33,38,47,49,51-52H,5-17,21-24H2,1-4H3,(H,44,46) |
InChI Key |
FGRUTHGARXTTNU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O |
Other CAS No. |
70655-78-6 |
Synonyms |
N-palmitoyldaunorubicin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Profiles
Its lipophilicity may enhance tumor tissue penetration, though this requires clinical validation .
Pharmacodynamic and Toxicity Profile
Table 2: Mechanism of Action and Adverse Effects
This compound’s reduced cardiotoxicity in preclinical models is attributed to minimized accumulation in cardiac tissue due to altered distribution . In contrast, doxorubicin’s reactive oxygen species (ROS) generation exacerbates cardiotoxicity, limiting its cumulative dose.
Regulatory and Quality Considerations
Regulatory guidelines emphasize rigorous comparisons with established compounds to ensure safety and efficacy. For instance, generic drug development requires multi-batch quality studies against reference products, including dissolution profiles and impurity analyses .
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